molecular formula C15H19N5O B2478637 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 1421456-22-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No.: B2478637
CAS No.: 1421456-22-5
M. Wt: 285.351
InChI Key: PMCDQRKZVLGVPA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a heterocyclic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.

    Pyrimidine Derivatives: Various pyrimidine-based compounds with similar structural features.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-7-11(2)20(19-10)15-16-8-13(9-17-15)18-14(21)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCDQRKZVLGVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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